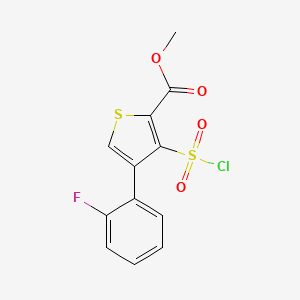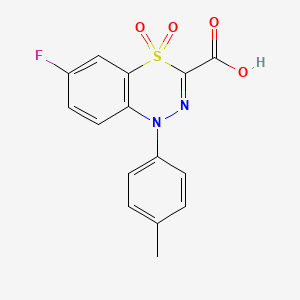
N-(2-chlorophenyl)-2-phenoxyacetamide
Descripción general
Descripción
“N-(2-chlorophenyl)-2-phenoxyacetamide” is a compound that contains a phenyl ring, a chlorophenyl group, and an acetamide group. The presence of these functional groups could potentially give this compound various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-chloroaniline with phenoxyacetic acid in the presence of a dehydrating agent to form the corresponding amide .Molecular Structure Analysis
The molecular structure of “N-(2-chlorophenyl)-2-phenoxyacetamide” would consist of a phenyl ring connected to an acetamide group via an oxygen atom, and a 2-chlorophenyl group attached to the nitrogen of the acetamide group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the acetamide group and the phenyl rings. For example, it could undergo nucleophilic substitution reactions at the chlorophenyl group or hydrolysis of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-2-phenoxyacetamide” would depend on the characteristics of its functional groups. For example, the presence of the polar amide group could impart some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antibiofilm Properties
N-(2-chlorophenyl)-2-phenoxyacetamide has been studied for its potential antibacterial and antibiofilm properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. These properties make it a promising candidate for developing new antibacterial agents, particularly in combating antibiotic-resistant bacteria .
Antifungal Activity
This compound has shown potential in antifungal applications. Studies have demonstrated its effectiveness against a range of fungal pathogens, including those responsible for invasive fungal infections in immunocompromised patients. The ability to inhibit fungal growth suggests that N-(2-chlorophenyl)-2-phenoxyacetamide could be developed into new antifungal medications .
Antioxidant Properties
N-(2-chlorophenyl)-2-phenoxyacetamide has been evaluated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The compound’s ability to neutralize free radicals suggests its potential use in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Antitubercular Activity
Research has also explored the antitubercular activity of N-(2-chlorophenyl)-2-phenoxyacetamide. The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is particularly significant given the increasing prevalence of drug-resistant tuberculosis strains .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of N-(2-chlorophenyl)-2-phenoxyacetamide with various biological targets. These studies help in rationalizing the observed biological activities and can guide the design of more potent derivatives. The insights gained from these studies are valuable for drug development and optimization .
Computational Chemistry and Drug Design
The compound has been the subject of computational chemistry studies, including electronic property analysis and molecular electrostatic potential mapping. These studies provide detailed insights into the compound’s behavior at the molecular level, aiding in the design of new drugs with improved efficacy and safety profiles .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities of the targets . The interaction could involve binding to the active sites of the targets, thereby modulating their function.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that N-(2-chlorophenyl)-2-phenoxyacetamide might also affect similar biochemical pathways.
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that n-(2-chlorophenyl)-2-phenoxyacetamide might also have similar effects . For instance, certain indole derivatives have demonstrated antiviral activity, with one compound showing inhibitory activity against influenza A .
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHXOTYTNYYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309354 | |
| Record name | N-(2-chlorophenyl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-phenoxyacetamide | |
CAS RN |
18861-21-7 | |
| Record name | NSC211830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chlorophenyl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



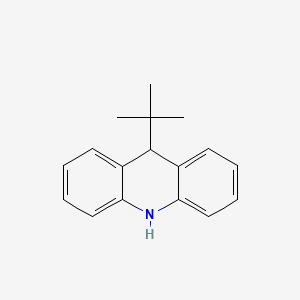
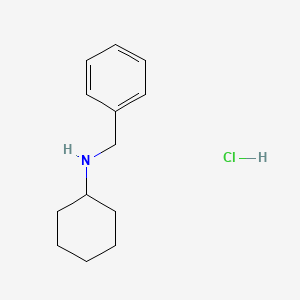
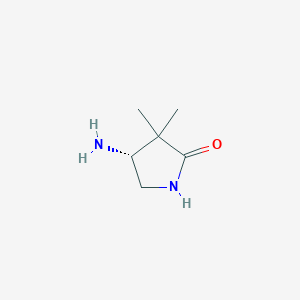

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)
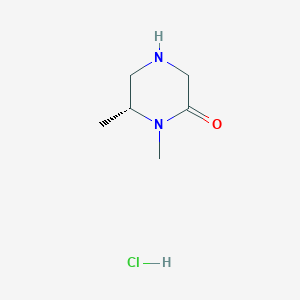
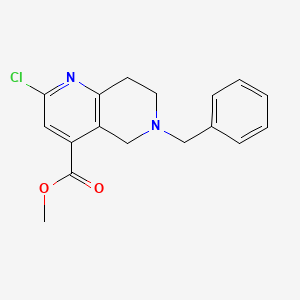
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060103.png)
![3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060106.png)
![4-[3-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3060107.png)
![1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3060109.png)

